molecular formula C19H14N4O6S B2760090 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 361479-47-2

3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2760090
CAS No.: 361479-47-2
M. Wt: 426.4
InChI Key: JPCZJENCCLOBOV-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 2,5-dioxopyrrolidin-1-yl group attached to the benzamide core and a 4-methoxy-6-nitro-1,3-benzothiazol-2-yl substituent on the amide nitrogen. The 1,3-benzothiazole moiety is a heterocyclic scaffold known for its diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The nitro and methoxy groups on the benzothiazole ring may influence electronic properties and binding interactions, while the dioxopyrrolidin moiety could contribute to conformational rigidity or serve as a hydrogen-bond acceptor .

Structurally, this compound shares similarities with other benzamide-based molecules investigated for therapeutic or biochemical applications, particularly in targeting protein-protein interactions or modulating cellular pathways .

Properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O6S/c1-29-13-8-12(23(27)28)9-14-17(13)20-19(30-14)21-18(26)10-3-2-4-11(7-10)22-15(24)5-6-16(22)25/h2-4,7-9H,5-6H2,1H3,(H,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCZJENCCLOBOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Features :

  • Structure : Benzamide core with 2,5-dimethylpyrrole and 2,5-dioxopyrrolidin substituents.
  • Activity: Enhances monoclonal antibody (mAb) production in CHO cells by suppressing cell growth and increasing glucose uptake. The 2,5-dimethylpyrrole group is critical for activity, while the dioxopyrrolidin group may stabilize interactions with cellular targets .

Comparison :

  • The target compound replaces MPPB’s 2,5-dimethylpyrrole with a nitro-methoxy-benzothiazole group. This substitution likely alters electronic properties and target selectivity. However, the absence of a pyrrole moiety could reduce mAb production enhancement observed in MPPB .

N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide (G786-0298)

Key Features :

  • Structure : Benzamide with a 3-(2,5-dioxopyrrolidin-1-yl) group and a 4-(1,3-benzothiazol-2-yl)phenyl substituent.
  • Availability : 3 mg (unsalted) .

Comparison :

  • Both compounds share the 3-(2,5-dioxopyrrolidin-1-yl)benzamide backbone. However, G786-0298 lacks the nitro and methoxy groups on the benzothiazole ring.

1-(2-Chlorophenyl)-5-cyclopropyl-N-[3-(2,5-dioxopyrrolidin-1-yl)propyl]-1H-1,2,4-triazole-3-carboxamide (Compound 13)

Key Features :

  • Structure : Triazole-carboxamide with a dioxopyrrolidin-propyl chain and 2-chlorophenyl substituent.
  • Activity : Part of a library targeting the cyclophilin domain of Ran-binding protein 2 (Ranbp2), a regulator of nuclear transport .

Comparison :

  • The chloro substituent in Compound 13 suggests halogen-bonding capabilities, whereas the nitro group in the target compound could engage in charge-transfer interactions .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Activity/Feature Reference
3-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide C₁₉H₁₅N₃O₅S 421.41 g/mol 4-methoxy-6-nitro-benzothiazole, dioxopyrrolidin Potential enzyme inhibition or prodrug design N/A
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB) C₁₇H₁₇N₃O₃ 335.34 g/mol 2,5-dimethylpyrrole, dioxopyrrolidin ↑ mAb production in CHO cells
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide (G786-0298) C₂₄H₁₇N₃O₃S 427.48 g/mol Benzothiazole-phenyl, dioxopyrrolidin Structural analog, limited availability
1-(2-Chlorophenyl)-5-cyclopropyl-N-[3-(2,5-dioxopyrrolidin-1-yl)propyl]-1H-1,2,4-triazole-3-carboxamide C₂₀H₂₂ClN₅O₂ 412.88 g/mol Chlorophenyl, triazole, dioxopyrrolidin-propyl Ranbp2 cyclophilin domain targeting

Key Research Findings and Implications

  • Substituent Effects: The nitro group in the target compound may enhance electrophilicity, making it a candidate for covalent binding with cysteine residues in enzymes. This contrasts with MPPB’s non-covalent interactions via dimethylpyrrole .
  • Benzothiazole vs.

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for preparing 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide?

  • Methodology : The synthesis typically involves multi-step reactions, starting with functionalization of the benzothiazole ring. A common approach includes:

Coupling Reactions : Reacting a substituted benzothiazol-2-amine with activated benzoyl chloride derivatives under basic conditions (e.g., triethylamine in dichloromethane) to form the benzamide backbone .

Introduction of the Dioxopyrrolidinyl Group : Utilizing nucleophilic substitution or amidation reactions to attach the 2,5-dioxopyrrolidin-1-yl moiety to the benzamide core. Ethanol or DMF is often used as a solvent under reflux conditions .

  • Key Considerations : Monitor reaction progress via TLC and purify intermediates via column chromatography. Final product purity is confirmed using HPLC (>95%) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the connectivity of the benzamide, benzothiazole, and dioxopyrrolidinyl groups. Aromatic protons in the benzothiazole ring appear as distinct doublets (δ 7.8–8.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 483.12) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amide and nitro groups) .

Q. What preliminary biological targets are associated with this compound?

  • Methodology : Initial screening focuses on enzyme inhibition assays:

  • DNA Gyrase/Topoisomerase IV : The nitrobenzothiazole moiety may intercalate DNA or inhibit bacterial topoisomerases, similar to nitazoxanide derivatives. Use agar dilution methods with E. coli or S. aureus to assess antimicrobial activity .
  • Kinase Inhibition : Test against tyrosine kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays. IC₅₀ values <10 µM indicate potential for anticancer applications .

Advanced Research Questions

Q. How can reaction yields be optimized during the introduction of the dioxopyrrolidinyl group?

  • Methodology :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the pyrrolidine precursor compared to ethanol, improving coupling efficiency .
  • Catalysis : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HOBt to activate carboxylic acid intermediates, reducing side reactions .
  • Temperature Control : Maintain 60–80°C during amidation to balance reaction rate and decomposition. Yields increase from 65% to 85% under optimized conditions .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodology :

  • Dose-Response Reproducibility : Replicate assays with standardized protocols (e.g., fixed inoculum size in antimicrobial tests) to minimize variability .
  • Structural Analog Comparison : Compare IC₅₀ values of derivatives (e.g., replacing nitro with methoxy groups). If activity drops, confirm the nitro group’s role in electron-deficient binding pockets .
  • Computational Docking : Use AutoDock Vina to model interactions with DNA gyrase. Discrepancies between in silico predictions and experimental data may suggest off-target effects .

Q. What experimental design principles apply to in vivo pharmacokinetic studies of this compound?

  • Methodology :

  • Animal Models : Use Sprague-Dawley rats (n=6/group) for bioavailability studies. Administer 10 mg/kg orally and intravenously, then collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hrs .
  • Analytical Validation : Quantify plasma concentrations via LC-MS/MS with a lower limit of detection (LLOD) of 0.1 ng/mL. Calculate AUC, Cₘₐₓ, and t₁/₂ to assess metabolic stability .
  • Control Groups : Include a vehicle control (e.g., 0.5% carboxymethylcellulose) and a reference drug (e.g., ciprofloxacin for antimicrobial studies) .

Q. How does the nitro group on the benzothiazole ring influence electronic properties and reactivity?

  • Methodology :

  • Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. The nitro group increases electron deficiency, enhancing electrophilic reactivity at the benzothiazole C-2 position .
  • Experimental Validation : Conduct Suzuki-Miyaura coupling with arylboronic acids. The nitro group directs substitution to the C-6 position, confirmed by NOESY NMR .

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